molecular formula C14H11F2N B7847868 5-(2,4-difluorophenyl)-2,3-dihydro-1H-indole

5-(2,4-difluorophenyl)-2,3-dihydro-1H-indole

Cat. No.: B7847868
M. Wt: 231.24 g/mol
InChI Key: DZTBWCLDFGGCIW-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)-2,3-dihydro-1H-indole is a synthetic organic compound featuring a 2,3-dihydro-1H-indole (indoline) core that is substituted at the 5-position with a 2,4-difluorophenyl group. The indole scaffold is a privileged structure in medicinal chemistry and is known to be associated with a wide spectrum of biological activities . Researchers can utilize this compound as a key synthetic intermediate or building block for the construction of more complex molecules, particularly in the development of potential pharmacologically active agents. The presence of the difluorophenyl group is a common bioisostere in drug design, which can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . This compound is intended for research applications such as chemical synthesis, structure-activity relationship (SAR) studies, and as a standard in analytical profiling. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-(2,4-difluorophenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N/c15-11-2-3-12(13(16)8-11)9-1-4-14-10(7-9)5-6-17-14/h1-4,7-8,17H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTBWCLDFGGCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-difluorophenyl)-2,3-dihydro-1H-indole typically involves the following steps:

  • Friedel-Crafts Alkylation: The reaction begins with the alkylation of 2,4-difluorobenzene using an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Indole Formation: The resulting intermediate undergoes cyclization to form the indole ring structure. This step often requires high temperatures and a strong base.

  • Hydrogenation: The final step involves the hydrogenation of the indole ring to achieve the dihydro-1H-indole structure. This is typically done using hydrogen gas (H₂) and a palladium catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction conditions and reagent addition can also improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(2,4-Difluorophenyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to obtain different hydrogenated derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Hydrogen gas (H₂) and palladium on carbon (Pd/C) are often used for hydrogenation reactions.

  • Substitution: Reagents such as halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride, NaH) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Hydrogenated indole derivatives.

  • Substitution: Halogenated or alkylated indole derivatives.

Scientific Research Applications

Anticancer Applications

Mechanism of Action
The compound acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in the catabolism of tryptophan to kynurenine. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the depletion of tryptophan, which is critical for T cell function . This mechanism is particularly relevant in the context of cancer immunotherapy.

Clinical Relevance
Research indicates that 5-(2,4-difluorophenyl)-2,3-dihydro-1H-indole and its derivatives have shown promise in treating various cancers, including:

  • Melanoma
  • Acute Myeloid Leukemia
  • Chronic Lymphocytic Leukemia
  • Colorectal Cancer
  • Breast Cancer
  • Lung Cancer

These compounds are being investigated for their ability to overcome resistance to existing therapies by employing alternative mechanisms of action .

Antimicrobial Activity

Broad-Spectrum Efficacy
Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. These compounds have demonstrated significant activity against various pathogens, including fungi and bacteria. For instance, they have been tested against Candida albicans and shown to possess antifungal activity comparable to established antifungal agents .

Case Studies
In one study, derivatives of indoles were synthesized and evaluated for their antifungal activity. The results indicated that specific modifications to the indole structure enhanced their efficacy against fungal strains . Additionally, some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapeutic agents .

Pharmacological Insights

Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications at various positions on the indole ring can significantly influence its biological activity. For example:

  • Fluorination at specific positions has been shown to enhance both anticancer and antimicrobial activities.
  • Substituents on the phenyl ring can alter interactions with biological targets and improve selectivity against cancer cells or pathogens .

Summary Table of Applications

Application TypeTarget ConditionsMechanism/ActionReferences
AnticancerVarious cancers (e.g., melanoma)IDO1 inhibition
AntimicrobialFungal infections (e.g., Candida albicans)Antifungal activity
Selective ToxicityCancer vs. normal cellsTargeted therapy

Mechanism of Action

The mechanism by which 5-(2,4-difluorophenyl)-2,3-dihydro-1H-indole exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group enhances binding affinity to certain receptors, leading to downstream effects in biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

5-Fluoro-2,3-dihydro-1H-indole
  • Structure : Features a single fluorine atom at the 5-position of the dihydroindole core.
  • Key Differences :
    • The absence of the 2,4-difluorophenyl group reduces steric bulk and lipophilicity.
    • Simpler synthesis, often via direct fluorination or cyclization reactions [8][10].
4-Fluoro-5-nitro-2,3-dihydro-1H-indole
  • Structure : Contains a nitro group at the 5-position and a fluorine at the 4-position.
  • Higher molecular weight (182.15 g/mol) due to the nitro group [12].
  • Synthetic Relevance : Nitro groups are often intermediates for further functionalization (e.g., reduction to amines) [12].
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
  • Structure : A fully aromatic indole with a 5-fluoro substituent and a carboxamide-linked benzoyl group.
  • Key Differences :
    • The carboxamide group introduces hydrogen-bonding capacity, enhancing solubility and target-binding specificity.
    • Higher complexity in synthesis (e.g., coupling reactions with isothiocyanates) [2].
  • Spectroscopic Data : IR bands at 1666 cm⁻¹ (C=O stretch) and 3298 cm⁻¹ (N-H stretch) confirm functional groups absent in the target compound [2].

Core Structure Comparisons

2,3-Dihydro-1H-isoindole Derivatives
  • Example: 5-Amino-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione [3].
  • Key Differences :
    • Isoindole core (benzene fused to a five-membered ring with two nitrogens) vs. dihydroindole (benzene fused to a pyrrole ring).
    • The isoindole derivatives often exhibit distinct electronic properties due to altered conjugation patterns [3][11].
Triazole-Functionalized Indoles
  • Example : 5-Fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole [5][6].
  • Enhanced metabolic stability compared to non-heterocyclic derivatives [5][6].

Spectroscopic and Analytical Data

Compound IR Key Bands (cm⁻¹) ¹H-NMR Features (δ ppm) Molecular Weight (g/mol)
5-(2,4-Difluorophenyl)-2,3-dihydro-1H-indole ~1247–1255 (C-F stretch) Aromatic protons: 6.8–7.5; Dihydroindole CH₂: ~3.0–4.0 ~245.3 (estimated)
5-Fluoro-2,3-dihydro-1H-indole 2962 (C-H), 1261 (C-F) H-5: ~6.8; Dihydroindole CH₂: ~3.2–3.8 137.15 [8]
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 1666 (C=O), 3298 (N-H) NHCO: 12.33; Aromatic protons: 7.0–8.0 359.12 [2]

Biological Activity

5-(2,4-Difluorophenyl)-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from indole precursors through methods such as cyclization and functional group modifications. For instance, the introduction of the difluorophenyl group may be achieved via electrophilic aromatic substitution or palladium-catalyzed coupling reactions.

Biological Activity Overview

The biological activities of this compound have been assessed in various studies, primarily focusing on its anti-cancer properties, anti-inflammatory effects, and antimicrobial activities.

Anti-Cancer Activity

Research indicates that derivatives of indole compounds exhibit potent anti-cancer properties. For example:

  • Mechanism : The compound has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways involving the epidermal growth factor receptor (EGFR) and p53 proteins. Studies have demonstrated that certain indole derivatives can significantly inhibit cell proliferation in A549 (lung cancer) and K562 (leukemia) cell lines with IC50 values as low as 120 nM .
  • Case Study : A study highlighted a related indole derivative that displayed remarkable selectivity and potency against various cancer cell lines, suggesting a promising avenue for further development .

Anti-Inflammatory Activity

Indoles are recognized for their anti-inflammatory properties:

  • Inhibition of Inflammatory Cytokines : Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α. In vitro studies revealed that these compounds could reduce edema and inflammation markers effectively .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Antifungal Activity : Indole derivatives have been tested against various fungal strains. For instance, azole derivatives related to indoles demonstrated effective antifungal activity against Candida species with MIC values in the low microgram range .

Detailed Research Findings

Activity TypeMechanism of ActionExample StudiesIC50 Values
Anti-CancerInduces apoptosis; modulates EGFR/p53Studies on A549 and K562 cells 120 nM (A549)
Anti-InflammatoryInhibits TNF-α; reduces edemaEvaluation of inflammatory cytokine levels Not specified
AntimicrobialDisruption of fungal cell membranesTesting against Candida albicans MIC = 0.022 µg/mL

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-(2,4-difluorophenyl)-2,3-dihydro-1H-indole?

A typical approach involves coupling reactions between a substituted indole precursor and a difluorophenyl moiety. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted, as seen in analogous indole derivatives (e.g., using CuI, PEG-400/DMF solvent systems, and subsequent purification via column chromatography with 70:30 ethyl acetate/hexane) . Key steps include:

  • Substrate Preparation : Functionalize the indole core with reactive groups (e.g., azides or alkynes).
  • Coupling Reaction : Optimize catalyst loading (e.g., 0.1–0.3 equiv CuI) and solvent polarity to enhance yield.
  • Purification : Use flash chromatography or recrystallization to isolate the product.

Advanced: How can coupling reactions be optimized to improve regioselectivity and yield for difluorophenyl attachment?

Advanced strategies include:

  • Catalyst Screening : Evaluate alternatives to CuI (e.g., Ru- or Pd-based catalysts) to reduce side reactions.
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to stabilize intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity, as demonstrated in fluorinated indole syntheses .
  • In Situ Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically.

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify substituent positions and fluorine integration .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., FAB-HRMS with <3 ppm error) .
  • TLC Analysis : Monitor reaction progress using UV-active plates and appropriate eluents.

Advanced: How can X-ray crystallography resolve ambiguities in structural assignments for fluorinated indoles?

  • Crystal Growth : Use slow evaporation of saturated solutions in mixed solvents (e.g., ethanol/water) to obtain diffraction-quality crystals.
  • Data Collection : Employ synchrotron radiation for high-resolution data, particularly for fluorine atoms with low electron density .
  • Refinement : Apply restraints for disordered fluorine positions and validate against DFT-calculated geometries.

Basic: What safety protocols are essential when handling fluorinated aromatic intermediates?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile fluorinated byproducts.
  • Waste Disposal : Segregate halogenated waste and consult certified agencies for incineration or neutralization.

Advanced: How can contradictory synthetic yields (e.g., 42% vs. literature reports) be systematically analyzed?

  • Parameter Optimization : Vary reaction time, temperature, and catalyst loading in a Design of Experiments (DoE) framework.
  • Side Reaction Identification : Use LC-MS to detect byproducts (e.g., dehalogenation or dimerization).
  • Solvent Purity : Trace moisture in solvents like DMF can quench catalysts; pre-dry solvents over molecular sieves .

Basic: How are key physicochemical properties (logP, solubility) determined for fluorinated indoles?

  • logP Measurement : Use reversed-phase HPLC with a calibrated C18 column and octanol-water partitioning .
  • Solubility Profiling : Perform shake-flask assays in buffers (pH 1–7.4) and analyze via UV-Vis spectroscopy.
  • Thermal Stability : Conduct DSC/TGA to assess decomposition temperatures.

Advanced: What structure-activity relationship (SAR) strategies apply to fluorinated indoles in biological studies?

  • Fluorine Scanning : Replace hydrogen with fluorine at specific positions to modulate electronic effects and metabolic stability .
  • In Silico Docking : Use MOE or Schrödinger Suite to predict binding affinities for targets like antioxidant enzymes or GABAA receptors.
  • In Vivo Profiling : Compare pharmacokinetics (e.g., half-life, bioavailability) of difluorophenyl vs. non-fluorinated analogs.

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